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Compound of Interest

Compound Name: Gsk-Isd1

Cat. No.: B1139270

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical efficacy of two
selective, irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), GSK-LSD1 and
GSK2879552, in the context of Acute Myeloid Leukemia (AML). While both compounds are
potent inactivators of LSD1, their development and reported data present distinct profiles.

At a Glance: Key Efficacy and Safety Findings
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Feature

GSK-LSD1

GSK2879552

Mechanism of Action

Irreversible inhibitor of LSD1

Irreversible, tranylcypromine-
based inhibitor of LSD1[1]

Preclinical Efficacy (In Vitro)

Induces differentiation in AML
cells.[2] In combination with a
GSKa3 inhibitor (LY2090314),
alters genetic activity and

reduces WNT pathway activity.
[2]

Showed anti-proliferative
effects in 19 of 25 AML cell
lines.[1][3] Induced
differentiation markers (CD11b
and CD86) in AML cell lines.[1]
[3][4] Synergistic effects on
proliferation, differentiation,
and cytotoxicity when
combined with all-trans retinoic
acid (ATRA).[4][5]

Preclinical Efficacy (In Vivo)

In MLL-AF9 AML mouse
models, improved median
survival to 78 days vs. 39 days
for control.[6] A portion of
treated mice showed no
detectable disease long-term.
[6] In serial transplantation
studies, median survival was
51 days vs. 23 days for control,
with 50% of mice remaining

disease-free.[6]

In an MLL-AF9 AML mouse
model, treated mice had 2.8%
GFP+ cells in bone marrow vs.
80% in control after 17 days
and survived weeks longer.[3]
In patient-derived xenograft
(PDX) models, a 6-week
treatment significantly
decreased human CD45+
bone marrow cells (25.4% vs.
67.7% in vehicle).[6]

Clinical Development

Primarily preclinical data

available.

Investigated in Phase | clinical
trials (NCT02177812,
NCT02929498) for
relapsed/refractory AML and
high-risk MDS.[7][8]

Clinical Trial Outcomes

Not applicable.

Trials were terminated due to
an unfavorable risk-to-benefit
ratio.[7][8] No significant
clinical responses were

observed.[7]
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Treatment-related toxicities

Preclinical studies noted included hemorrhage, Grade
Reported Toxicities potential for toxicity at high 3/4 thrombocytopenia, febrile
doses.[2] neutropenia, nausea,

hypokalemia, and fatigue.[7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of LSD1 inhibitors and a general
workflow for evaluating their efficacy.
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Mechanism of LSD1 Inhibition in AML
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Caption: Mechanism of LSD1 Inhibition in AML.
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Preclinical Evaluation of LSD1 Inhibitors in AML
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Caption: Preclinical Evaluation of LSD1 Inhibitors in AML.

Detailed Experimental Protocols

In Vitro Proliferation Assay (Adapted from Smitheman et
al.)

e Cell Lines: A panel of human AML cell lines were used.
o Treatment: Cells were treated with a titration of GSK2879552 for ten days.
o Assay: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

» Data Analysis: The concentration required to achieve half of the maximal observed effect
(EC50) and the maximum percent inhibition were calculated.[4]

In Vivo AML Mouse Model Efficacy Study (Adapted from
Cusan et al. and Mohammad et al.)
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Animal Model: Secondary recipient mice were engrafted with MLL-AF9 primary AML cells
expressing GFP.[3][6]

Treatment: Upon engraftment, mice were treated with either GSK-LSD1 or GSK2879552.
Efficacy Endpoints:

o Tumor Burden: The percentage of GFP-positive cells in the bone marrow was determined
by flow cytometry.[3][6]

o Survival: Overall survival of the treated mice was monitored and compared to a vehicle-
treated control group.[6]

Serial Transplantation: To assess the effect on leukemic stem cells, bone marrow cells from
treated primary recipient mice were transplanted into tertiary recipient mice, and their
survival was monitored.[6]

Clinical Trial Protocol for GSK2879552 (NCT02177812)

Study Design: A Phase I, open-label, multicenter, non-randomized, dose-escalation study.[7]

[8]

Patient Population: Adult patients with relapsed/refractory AML for whom no standard
therapies were available.[7][8][9]

Treatment: GSK2879552 was administered orally every day, alone or in combination with
ATRA. Monotherapy dose-escalation cohorts ranged from 1 to 20 mg.[7][8]

Primary Objectives: To determine the safety, tolerability, maximum tolerated dose (MTD),
and/or recommended Phase Il dose (RP2D) of GSK2879552.[9]

Secondary Objectives: To evaluate clinical activity, pharmacokinetics, and
pharmacodynamics.[9]

Discussion and Conclusion

Both GSK-LSD1 and GSK2879552 have demonstrated potent anti-leukemic activity in
preclinical models of AML, primarily by inducing differentiation and inhibiting proliferation of
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cancer cells. GSK2879552 progressed to Phase | clinical trials but was ultimately discontinued
due to an unfavorable risk-benefit profile, with significant toxicities observed and a lack of
clinical response in patients with relapsed/refractory AML.[7]

The preclinical data for GSK-LSD1, patrticularly in the aggressive MLL-AF9 AML model, is
promising, showing a significant survival benefit and even disease eradication in some
instances.[6] However, it is important to note that these are preclinical findings and the toxicity
profile in humans has not been established.

For drug development professionals, the journey of GSK2879552 underscores the challenge of
translating potent preclinical efficacy into a safe and effective clinical therapy. The on-target
toxicity, such as thrombocytopenia, remains a hurdle for LSD1 inhibitors.[7] Future research
may focus on identifying patient populations most likely to respond, exploring synergistic
combination therapies to reduce required doses and mitigate toxicity[2][4], and developing
next-generation LSD1 inhibitors with an improved therapeutic window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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